![molecular formula C16H28ClNO2 B14492429 4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride CAS No. 65340-88-7](/img/structure/B14492429.png)
4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride is a complex organic compound that belongs to the class of phenols and amines. This compound is characterized by the presence of a butyl(propyl)amino group attached to an ethyl chain, which is further connected to a methoxyphenol structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride typically involves multiple steps:
Formation of the Amino Group: The butyl(propyl)amino group can be synthesized through a series of alkylation reactions. Starting with a primary amine, successive alkylation with butyl and propyl halides under basic conditions can yield the desired amine.
Attachment to the Phenol: The synthesized amine is then reacted with 2-methoxyphenol. This can be achieved through a nucleophilic substitution reaction where the amine attacks the electrophilic carbon of the phenol.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine-phenol compound to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-[Butyl(methyl)amino]ethyl]-2-methoxyphenol;hydrochloride
- 4-[2-[Butyl(ethyl)amino]ethyl]-2-methoxyphenol;hydrochloride
- 4-[2-[Butyl(isopropyl)amino]ethyl]-2-methoxyphenol;hydrochloride
Uniqueness
4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the butyl(propyl)amino group can influence its lipophilicity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
65340-88-7 |
|---|---|
Molekularformel |
C16H28ClNO2 |
Molekulargewicht |
301.9 g/mol |
IUPAC-Name |
4-[2-[butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C16H27NO2.ClH/c1-4-6-11-17(10-5-2)12-9-14-7-8-15(18)16(13-14)19-3;/h7-8,13,18H,4-6,9-12H2,1-3H3;1H |
InChI-Schlüssel |
BFWLDYDBVMYJSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC)CCC1=CC(=C(C=C1)O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




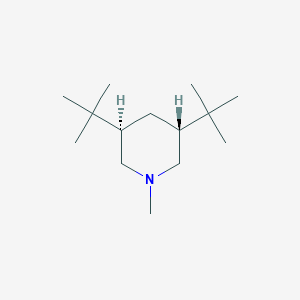


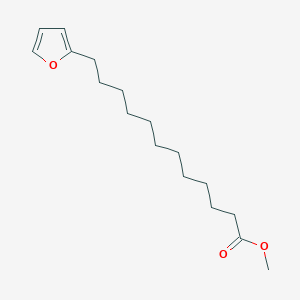

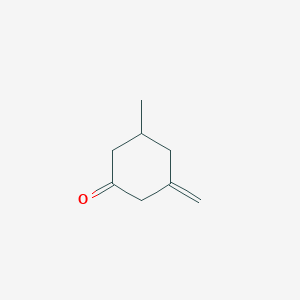
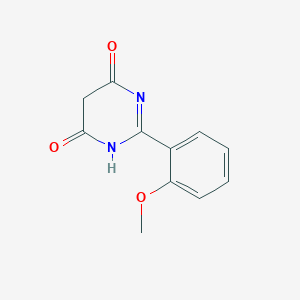
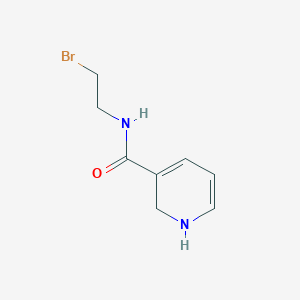


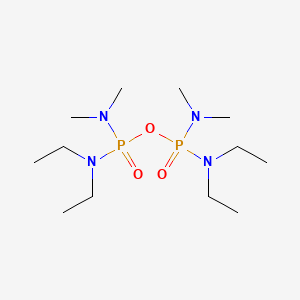
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
